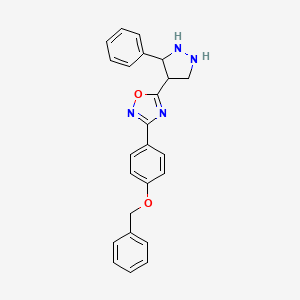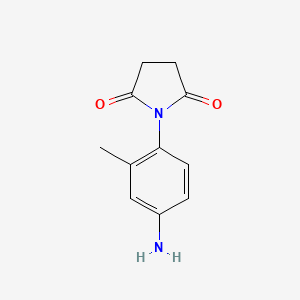
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenylmethoxyphenyl group and a phenylpyrazolidinyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxadiazole ring or the phenyl groups, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- 3-(4-Phenylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Uniqueness
The unique structural features of 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, such as the phenylmethoxyphenyl group, may impart distinct chemical and biological properties compared to similar compounds
Eigenschaften
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZGSYYCRFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)




![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2439755.png)

![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2439757.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2439760.png)

![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
